molecular formula C9H10ClNOS B14356085 4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 91731-72-5

4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14356085
CAS No.: 91731-72-5
M. Wt: 215.70 g/mol
InChI Key: HGOGFEOTUFZKPL-UHFFFAOYSA-N
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Description

4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of quinomethanes. These compounds are characterized by their unique structure, which includes a cyclohexa-2,4-dien-1-one core with various substituents. This particular compound features a chlorine atom at the 4-position and a sulfanylethylamino group at the 6-position, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one core. This can be achieved through various organic reactions, including Friedel-Crafts acylation and subsequent modifications.

The addition of the sulfanylethylamino group at the 6-position involves nucleophilic substitution reactions. This step requires the use of appropriate nucleophiles and catalysts to ensure high yield and selectivity. Common reagents for this purpose include thiols and amines, which react with the intermediate compounds to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Amino or thiol-substituted derivatives

Mechanism of Action

The mechanism of action of 4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of the sulfanylethylamino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

91731-72-5

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

4-chloro-2-(2-sulfanylethyliminomethyl)phenol

InChI

InChI=1S/C9H10ClNOS/c10-8-1-2-9(12)7(5-8)6-11-3-4-13/h1-2,5-6,12-13H,3-4H2

InChI Key

HGOGFEOTUFZKPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NCCS)O

Origin of Product

United States

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